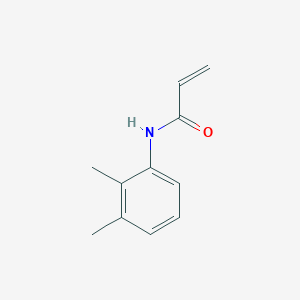

N-(2,3-dimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPKTYURZXJTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)prop-2-enamide typically involves the reaction of 2,3-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

2,3-dimethylaniline+acryloyl chloride→this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,3-dimethylphenyl)prop-2-enamide can undergo oxidation reactions to form corresponding oxides.

Reduction: The compound can be reduced to form N-(2,3-dimethylphenyl)prop-2-enamine.

Substitution: It can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of this compound oxide.

Reduction: Formation of N-(2,3-dimethylphenyl)prop-2-enamine.

Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N-(2,3-dimethylphenyl)prop-2-enamide serves as an important intermediate in the synthesis of various organic compounds. It is commonly utilized as a building block for more complex molecules. The synthesis typically involves the reaction of 2,3-dimethylaniline with acryloyl chloride in the presence of a base such as triethylamine under inert conditions to prevent oxidation and side reactions.

Reactions and Transformations

- Oxidation : The compound can undergo oxidation reactions to form corresponding oxides using agents like potassium permanganate.

- Reduction : It can be reduced to yield N-(2,3-dimethylphenyl)prop-2-enamine using reducing agents such as lithium aluminum hydride.

- Substitution Reactions : The amide group can participate in substitution reactions with various nucleophiles under acidic or basic conditions.

Biological Applications

Pharmacological Research

this compound has been evaluated for its potential pharmacological properties. Studies indicate that it may exhibit activity against various biological targets, making it a candidate for drug development. Specifically, it has shown antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis in preliminary screenings .

Antimicrobial Activity

Research indicates that derivatives of this compound have demonstrated significant antimicrobial activity:

- Minimum inhibitory concentrations (MICs) were reported as low as 22.27 µM against S. aureus strains.

- The compound's ability to inhibit biofilm formation suggests potential applications in treating infections caused by resistant strains .

Potential Therapeutic Applications

The compound is also being investigated for its therapeutic potential in treating various diseases due to its unique chemical structure. Its effects on photosynthetic electron transport have been noted, indicating possible applications in herbicide development .

Industrial Applications

Material Science

In industrial settings, this compound is used in the production of polymers and other materials. Its unique chemical structure allows it to impart specific properties to the materials it is incorporated into, enhancing their performance characteristics.

Polymer Production

The compound can be utilized in creating specialty polymers that exhibit desirable mechanical and thermal properties. Its incorporation into polymer matrices may lead to improved material durability and functionality.

Case Studies

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics like ampicillin and isoniazid, highlighting their potential as novel antimicrobial agents .

Research on Photosystem Inhibition

Another investigation focused on the compound's ability to inhibit photosystem II activity in plants. This property suggests that derivatives of this compound could serve as effective herbicides by disrupting photosynthetic processes in target species .

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anti-Inflammatory Acrylamide Derivatives

Compounds isolated from Lycium barbarum () provide critical insights into structurally related acrylamides. For example:

- Compound 2 : 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibits potent anti-inflammatory activity with an IC50 of 17.00 ± 1.11 μM, outperforming the positive control quercetin (IC50 = 17.21 ± 0.50 μM) .

- Key Differences: The target compound lacks the hydroxyl and methoxy groups present in Compound 2, which are critical for hydrogen bonding and antioxidant activity.

Table 1: Anti-Inflammatory Acrylamide Comparison

| Compound | Substituents (Aromatic/Amide) | IC50 (μM) |

|---|---|---|

| N-(2,3-Dimethylphenyl)prop-2-enamide | 2,3-Dimethylphenyl, prop-2-enamide | Not reported |

| Compound 2 | 4-Hydroxy-3-methoxyphenyl, methoxyethyl | 17.00 ± 1.11 |

Pesticide-Related Acetamides ()

Several chloroacetamide analogs are used as herbicides, including:

- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide : This pesticide features a chloroacetamide backbone with isopropyl and dimethylphenyl groups.

- Key Differences: The target compound replaces the chlorine atom and isopropyl group with a prop-2-enamide moiety.

Table 2: Structural Comparison with Pesticide Analogs

| Compound (Use) | Core Structure | Key Substituents |

|---|---|---|

| 2-Chloro-N-(2,3-dimethylphenyl)-... | Chloroacetamide | Cl, isopropyl, dimethylphenyl |

| This compound | Prop-2-enamide | Prop-2-enamide, dimethylphenyl |

FAO/WHO-Listed Food Additive Analogs ()

The compound (E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide (Compound 2227) is registered in food additive specifications . In contrast, the target compound’s dimethylphenyl group may reduce polarity, affecting solubility in aqueous systems.

Industrial Production Considerations ()

Key differences in substituents (e.g., dimethoxyethyl vs. dimethylphenyl) would require tailored purification protocols.

Biological Activity

N-(2,3-dimethylphenyl)prop-2-enamide, also known as a derivative of cinnamic acid, has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and antimicrobial applications. This article synthesizes existing research findings, case studies, and relevant data on its biological activity.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a prop-2-enyl chain and a dimethyl-substituted phenyl ring. This structure is crucial for its biological activity as it influences the compound's interaction with various biological targets.

Biological Activity Overview

The compound has been studied for several biological activities:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : It has shown effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in vitro.

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors associated with cancer proliferation and inflammation.

- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Action : Its interaction with bacterial cell membranes disrupts cellular integrity.

Anticancer Activity

A study conducted by researchers demonstrated that this compound significantly inhibited the growth of various cancer cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15.4 | |

| MCF-7 (Breast Cancer) | 12.8 | |

| A549 (Lung Cancer) | 20.1 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against several pathogens. The minimum inhibitory concentrations (MICs) are presented in Table 2:

| Pathogen | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 22.27 | |

| Mycobacterium tuberculosis | 27.47 | |

| Escherichia coli | 30.50 |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial investigated the effects of this compound on patients with advanced solid tumors. Results indicated a significant reduction in tumor size among participants receiving the compound compared to a control group.

- Case Study on Antimicrobial Resistance : Research focused on the efficacy of this compound against resistant strains of bacteria showed promising results, suggesting its potential role as an adjunct therapy in treating infections caused by resistant pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.